4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide
CAS No.: 898657-14-2
Cat. No.: VC6913103
Molecular Formula: C18H20N4O4S
Molecular Weight: 388.44
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 898657-14-2 | 
|---|---|
| Molecular Formula | C18H20N4O4S | 
| Molecular Weight | 388.44 | 
| IUPAC Name | 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide | 
| Standard InChI | InChI=1S/C18H20N4O4S/c1-14(23)21-10-12-22(13-11-21)27(25,26)17-4-2-15(3-5-17)18(24)20-16-6-8-19-9-7-16/h2-9H,10-13H2,1H3,(H,19,20,24) | 
| Standard InChI Key | OECUBWABRREVCI-UHFFFAOYSA-N | 
| SMILES | CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 | 
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for the N-pyridin-2-yl variant is 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide . Its molecular formula is C₁₈H₂₀N₄O₄S, with a molecular weight of 388.4 g/mol . The SMILES notation (CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3) and InChIKey (ZUIYSHRWEMAJOZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .
Crystallographic and Conformational Analysis
Although X-ray crystallography data for this specific compound is unavailable, structural analogs with acetylpiperazine sulfonyl groups exhibit planar benzamide cores and chair conformations in the piperazine ring . The sulfonyl group adopts a tetrahedral geometry, while the acetyl moiety introduces steric constraints that may influence protein-ligand interactions .
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide typically involves sequential nucleophilic substitutions and coupling reactions :
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Sulfonylation: Reaction of 4-chlorosulfonylbenzoyl chloride with 1-acetylpiperazine yields 4-(4-acetylpiperazin-1-yl)sulfonylbenzoic acid.
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Amide Coupling: Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with 2-aminopyridine forms the target benzamide .
 
Purification and Yield Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane gradient) typically achieves >95% purity, with reported yields of 65–78% for analogous compounds . Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining comparable yields .
| Kinase | IC₅₀ (nM) | Selectivity Index vs. PKCα | 
|---|---|---|
| PI3Kδ | 8.2 | 142× | 
| mTOR | 23.7 | 39× | 
| CDK2/Cyclin E | 47.5 | 18× | 
Data adapted from kinase profiling studies of structural analogs .
Physicochemical and ADMET Properties
Calculated Physicochemical Parameters
| Property | Value | Prediction Method | 
|---|---|---|
| LogP | 1.87 | XLogP3 | 
| Water Solubility | 0.12 mg/mL | Ali-Basit Model | 
| pKa (Basic) | 3.14 | ACD/Percepta | 
| Polar Surface Area | 112.7 Ų | Molinspiration | 
| H-bond Donors/Acceptors | 2/8 | PubChem Descriptors | 
Metabolic Stability
Microsomal stability studies in human liver microsomes show moderate clearance (Clₜₙₜ = 18 mL/min/kg), with primary metabolites arising from:
Applications in Medicinal Chemistry
Lead Optimization Strategies
Structure-activity relationship (SAR) studies highlight critical modifications:
- 
Piperazine Acetylation: Enhances blood-brain barrier penetration by reducing basicity (pKa shift from 8.9 to 3.14) .
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Sulfonyl Group: Essential for hydrogen bonding with Lys395 in PI3Kδ .
 - 
Pyridinyl Position: 2-Substitution improves target affinity over 3- or 4-isomers by 3–5 fold .
 
Formulation Challenges
The compound’s poor aqueous solubility (0.12 mg/mL) necessitates advanced delivery systems. Nanoparticle formulations using PLGA-PEG copolymers increase oral bioavailability from 12% to 58% in rodent models .
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